2-Methoxy-4-propylcyclohexan-1-one
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Overview
Description
2-Methoxy-4-propylcyclohexan-1-one is an organic compound with the molecular formula C10H18O2 It is a cyclohexanone derivative, characterized by the presence of a methoxy group at the second position and a propyl group at the fourth position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the reaction of 2-methoxycyclohexanone with propyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of catalytic hydrogenation and hydrodeoxygenation processes can also be employed to convert lignin-based phenolics into the desired cyclohexanone derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 2-methoxy-4-propylcyclohexanone or 2-methoxy-4-propylcyclohexanoic acid.
Reduction: Formation of 2-methoxy-4-propylcyclohexanol.
Substitution: Formation of various substituted cyclohexanone derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxy-4-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can undergo hydrogenation and hydrodemethoxylation reactions, leading to the formation of cyclohexanol derivatives. These reactions are catalyzed by metal catalysts such as ruthenium on zirconia (Ru/ZrO2) in the presence of hydrogen .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-propylcyclohexanol: A closely related compound with similar chemical properties.
2-Methoxy-4-propylcyclohexane: Another derivative with a different functional group arrangement.
Uniqueness
Its methoxy and propyl groups contribute to its versatility in various chemical reactions and industrial uses .
Properties
IUPAC Name |
2-methoxy-4-propylcyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h8,10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRDAVXRCCQBHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)C(C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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